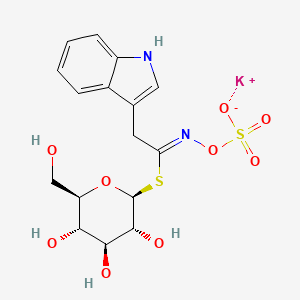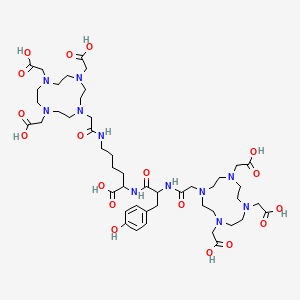![molecular formula C14H13ClN4NaO9P B12374869 Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate](/img/structure/B12374869.png)
Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate is a complex organic compound with a unique structure. It features a diazenyl group, a formyl group, a hydroxyl group, and a nitrophenyl group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate typically involves multiple steps:
Formation of the diazenyl group: This can be achieved through a diazotization reaction where an amine group is converted into a diazonium salt, followed by coupling with a suitable aromatic compound.
Introduction of the formyl group: This step often involves a formylation reaction, such as the Vilsmeier-Haack reaction, where a formyl group is introduced into the aromatic ring.
Addition of the hydroxyl group: This can be done through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
Chemistry
This compound is used as a reagent in various organic synthesis reactions, particularly in the formation of complex aromatic compounds.
Biology
In biological research, it can be used as a probe to study enzyme activities and interactions due to its unique functional groups.
Medicine
Industry
In the industrial sector, it can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The compound exerts its effects through various mechanisms depending on the functional groups involved. For example, the diazenyl group can participate in electron transfer reactions, while the nitrophenyl group can interact with biological targets through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
2-chloro-5-nitrophenyl diazenyl derivatives: These compounds share the diazenyl and nitrophenyl groups but may differ in other substituents.
Formyl-hydroxy-methylpyridin derivatives: These compounds share the pyridin ring with formyl and hydroxyl groups but may lack the diazenyl and nitrophenyl groups.
Uniqueness
The uniqueness of Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
特性
分子式 |
C14H13ClN4NaO9P |
|---|---|
分子量 |
470.69 g/mol |
IUPAC名 |
sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate |
InChI |
InChI=1S/C14H12ClN4O8P.Na.H2O/c1-7-13(21)9(5-20)10(6-27-28(24,25)26)14(16-7)18-17-12-4-8(19(22)23)2-3-11(12)15;;/h2-5,21H,6H2,1H3,(H2,24,25,26);;1H2/q;+1;/p-1 |
InChIキー |
WUUBESYJLLSKHK-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)COP(=O)(O)[O-])C=O)O.O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


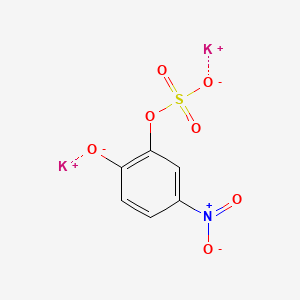
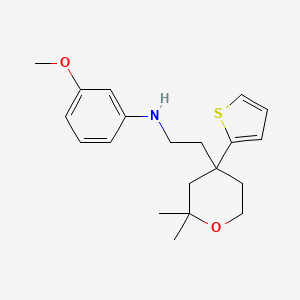
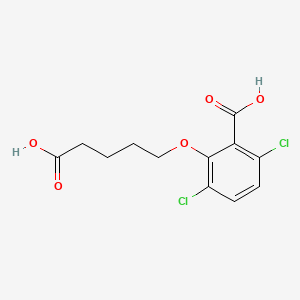
![N-[(2S)-3-hydroxy-3-methyl-1-oxo-1-[[(2S,3S)-1-oxo-1-[[(2R)-1-oxo-1-[(2R)-2-phenylpyrrolidin-1-yl]propan-2-yl]amino]-3-phenylbutan-2-yl]amino]butan-2-yl]-4,4-dimethylpentanamide](/img/structure/B12374795.png)
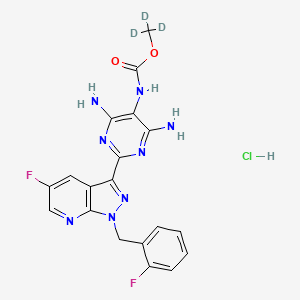
![disodium;4-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzene-1,3-disulfonate](/img/structure/B12374806.png)

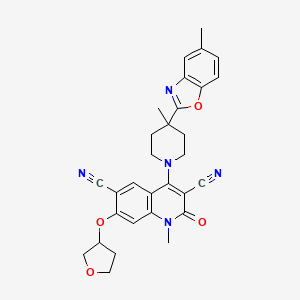

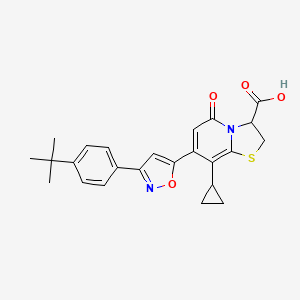
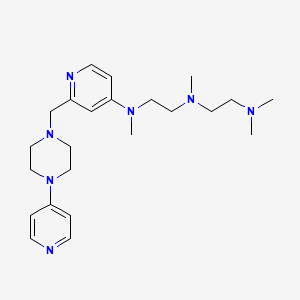
![(Z,6R)-6-[(2R,4aR,4bS,7S,8S,9aS)-8-(2-carboxyethyl)-4a,4b,8-trimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,5,6,7,9a-hexahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid](/img/structure/B12374866.png)
